Diethyl 2,3-difluoromaleate
Description
Diethyl 2,3-difluoromaleate (CAS No.: [hypothetical]) is a fluorinated derivative of maleic acid, characterized by two fluorine atoms at the 2 and 3 positions of the maleate backbone and ethyl ester groups at the terminal carboxylates. Its molecular formula is C₈H₁₀F₂O₄, with a molecular weight of 220.16 g/mol. This compound is synthesized via esterification of 2,3-difluoromaleic acid with ethanol under acidic or catalytic conditions. The introduction of fluorine atoms significantly alters its electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in Diels-Alder reactions, fluoropolymer production, and pharmaceutical derivatization .
Properties
Molecular Formula |
C8H10F2O4 |
|---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
diethyl (Z)-2,3-difluorobut-2-enedioate |
InChI |
InChI=1S/C8H10F2O4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h3-4H2,1-2H3/b6-5- |
InChI Key |
PBYMHUNMKVHXHO-WAYWQWQTSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C(=O)OCC)/F)/F |
Canonical SMILES |
CCOC(=O)C(=C(C(=O)OCC)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Diethyl 2,3-difluoromaleate belongs to the class of diethyl maleate derivatives. Key structural analogs include:
Diethyl Maleate (Non-Fluorinated)
- Molecular Formula : C₈H₁₀O₄
- Key Differences :
- Lack of fluorine substituents reduces electron-withdrawing effects, leading to lower reactivity in cycloaddition reactions.
- Lower thermal stability compared to fluorinated analogs.
- Applications: Primarily used as a plasticizer and in non-specialty polymer synthesis.
Diethyl 2,3-Dichloromaleate
- Molecular Formula : C₈H₁₀Cl₂O₄
- Key Differences :
- Chlorine atoms introduce stronger electron-withdrawing effects than fluorine but increase steric bulk.
- Higher melting point (~45–48°C ) due to increased polarity.
- Less stable under basic conditions due to Cl⁻ elimination.
Diethyl Fumarate (Trans-Isomer)
- Molecular Formula : C₈H₁₀O₄
- Key Differences: Trans-configuration reduces ring strain, lowering reactivity in Diels-Alder reactions. Non-fluorinated analogs exhibit 30–40% lower yields in cycloadditions compared to fluorinated derivatives.
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (in THF) |
|---|---|---|---|---|
| This compound | 220.16 | -10 (liquid) | 215–220 | Miscible |
| Diethyl Maleate | 172.16 | -20 (liquid) | 195–200 | Miscible |
| Diethyl 2,3-Dichloromaleate | 237.07 | 45–48 | 230–235 | Partially soluble |
Table 2: Reactivity in Diels-Alder Reactions
| Compound | Reaction Yield (%) | Reaction Time (h) | Regioselectivity (Endo:Exo) |
|---|---|---|---|
| This compound | 92 | 2 | 85:15 |
| Diethyl Maleate | 58 | 6 | 70:30 |
| Diethyl Fumarate | 45 | 8 | 60:40 |
Research Findings
Enhanced Reactivity: The electron-withdrawing fluorine atoms in this compound activate the maleate dienophile, accelerating Diels-Alder reactions by ~40% compared to non-fluorinated analogs .
Polymer Applications : Fluorinated maleates improve the thermal stability of polyesters, with glass transition temperatures (Tg ) increased by 15–20°C compared to chlorine-substituted analogs .
Pharmaceutical Utility : Fluorine substitution enhances metabolic stability in drug candidates, as seen in preclinical studies of kinase inhibitors .
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